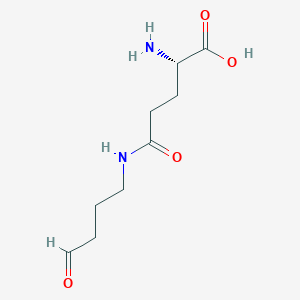
gamma-Glutamyl-gamma-aminobutyraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-glutamyl-gamma-aminobutyraldehyde is an L-glutamine derivative that is L-glutamine in which a hydrogen attached to the amide nitrogen is replaced by a 4-oxobutyl group. It has a role as an Escherichia coli metabolite. It is a L-glutamine derivative, an aldehyde and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a gamma-glutamyl-gamma-aminobutyraldehyde zwitterion.
Aplicaciones Científicas De Investigación
Biotechnological Production
Gamma-aminobutyric acid (GABA) is a non-protein amino acid with a wide range of applications, including in pharmaceuticals, foods, and biodegradable plastics. Corynebacterium glutamicum is recognized for its potential in producing GABA from glucose. The study by Jorge, Leggewie, and Wendisch (2016) demonstrates that gamma-aminobutyraldehyde dehydrogenase (PatD), in combination with putrescine transaminase (PatA), can be used in C. glutamicum to efficiently convert glucose into GABA. This process was further optimized to improve GABA production by adjusting nitrogen concentration in the culture medium and modifying specific genes related to GABA metabolism and uptake. The resultant strain produced GABA with unprecedented volumetric productivity for fermentative production from glucose in shake flasks (Jorge et al., 2016).
Enzymatic and Structural Insights
Gamma-glutamyltranspeptidase (GGT) is an enzyme that plays a crucial role in glutathione metabolism, and gamma-glutamyl-gamma-aminobutyraldehyde can be an intermediate or product in reactions catalyzed by GGT. Okada et al. (2006) provided detailed insights into the crystal structure of GGT from Escherichia coli. The study illustrates how the enzyme interacts with its substrates, including gamma-glutamyl compounds, and elucidates the mechanism of its catalytic action, contributing to our understanding of GGT's function in cellular processes and its potential applications in addressing health issues related to glutathione metabolism (Okada et al., 2006).
Industrial and Clinical Applications
Gamma-GTs have diverse applications, from industrial to clinical settings. The review by Shih and Van (2001) focuses on the chemistry, biosynthesis, and potential applications of poly-(gamma-glutamic acid) (gamma-PGA) produced by various Bacillus strains. Gamma-PGA has applications as a thickener, cryoprotectant, humectant, drug carrier, and more, due to its biodegradability. This review highlights the versatility of gamma-glutamyl compounds and their derivatives, including gamma-Glutamyl-gamma-aminobutyraldehyde, in various fields ranging from food and cosmetics to medicine and water treatment (Shih & Van, 2001).
Neurological Research
In neurological research, gamma-aminobutyric acid (GABA), which is structurally related to gamma-glutamyl-gamma-aminobutyraldehyde, is a primary inhibitory neurotransmitter. Cawley et al. (2015) explored the association between gamma-aminobutyric acid concentrations and physical disability in progressive multiple sclerosis. The study found a significant correlation between reduced GABA levels in certain brain regions and physical disability, highlighting the potential role of gamma-aminobutyric acid and its derivatives in neurodegenerative diseases and their symptomatology (Cawley et al., 2015).
Propiedades
Nombre del producto |
gamma-Glutamyl-gamma-aminobutyraldehyde |
|---|---|
Fórmula molecular |
C9H16N2O4 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-oxo-5-(4-oxobutylamino)pentanoic acid |
InChI |
InChI=1S/C9H16N2O4/c10-7(9(14)15)3-4-8(13)11-5-1-2-6-12/h6-7H,1-5,10H2,(H,11,13)(H,14,15)/t7-/m0/s1 |
Clave InChI |
JZNLEPLZUABCSQ-ZETCQYMHSA-N |
SMILES isomérico |
C(CC=O)CNC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C(CC=O)CNC(=O)CCC(C(=O)O)N |
SMILES canónico |
C(CC=O)CNC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



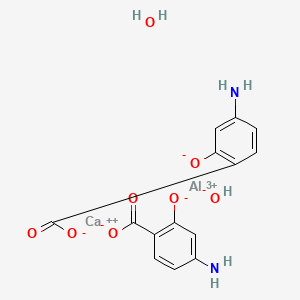
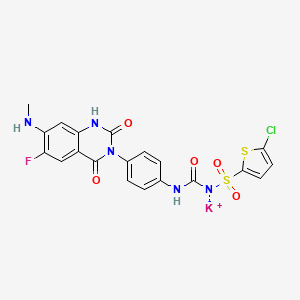

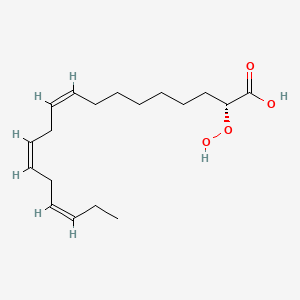

![(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-oxazole-4-carboxamide](/img/structure/B1260268.png)



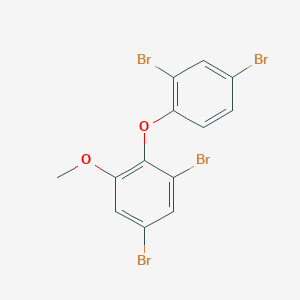
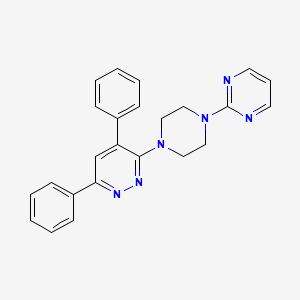

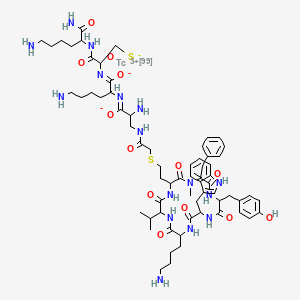
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260284.png)